1-[(Thiophen-3-yl)methyl]piperidin-3-amine
Overview
Description
“1-[(Thiophen-3-yl)methyl]piperidin-3-amine” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophen-3-ylmethyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.83 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Silyl-Substituted Dienes
The compound has been used in the synthesis of silyl-substituted dienes. A study demonstrated that amine-induced ring-opening of silylated thiophene 1,1-dioxides was used to prepare such dienes, illustrating the compound's role in facilitating complex chemical reactions (Gronowitz, Hornfeldt, Lukevics, & Pudova, 1994).
Ring-Opening Reactions
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is involved in ring-opening reactions of silylated thiophene 1,1-dioxides, leading to the formation of silyl-substituted dienes. Such reactions are crucial for the synthesis of complex organic molecules and have broad applications in organic synthesis and material science (Gronowitz, Hornfeldt, Lukevics, & Pudova, 1994).
Synthesis of Amides and Enamines
The compound has been used in the synthesis of amides and enamines. For example, benzo[b]thiophen 1,1-dioxide derivatives undergo ring opening to form amides when treated with piperidine, showcasing the compound's versatility in different chemical reaction pathways (Buggle, McManus, & O'sullivan, 1978).
Development of Anticancer Agents
Derivatives of this compound have been explored for their potential in the development of anticancer agents. Piperazine-2,6-dione and its derivatives, synthesized using variants of the compound, showed promising anticancer activity in initial screenings, indicating the compound's potential in medicinal chemistry (Kumar, Kumar, Roy, & Sondhi, 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Some piperidine derivatives have shown to target enzymes such as cholinesterase and beta-secretase .
Mode of Action
Some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . They also inhibit enzymes like cholinesterase and beta-secretase .
Biochemical Pathways
The inhibition of enzymes like cholinesterase and beta-secretase suggests that it may affect pathways related to neurotransmission and amyloid plaque formation .
Result of Action
Some piperidine derivatives have shown antiaggregatory and antioxidant effects, suggesting potential protective effects against oxidative stress and clot formation .
Biochemical Analysis
Biochemical Properties
1-[(Thiophen-3-yl)methyl]piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter metabolic pathways within the cell, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites within the cell. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of specific biomolecules, thereby altering the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-2-1-4-12(7-10)6-9-3-5-13-8-9/h3,5,8,10H,1-2,4,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKCNYFHBKOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.